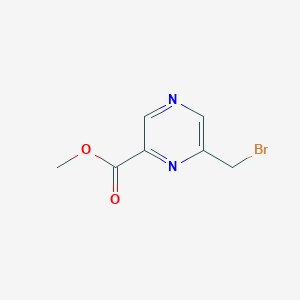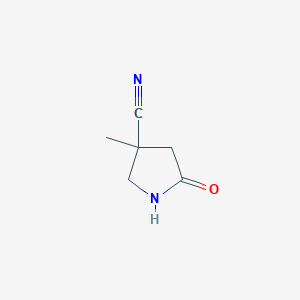![molecular formula C19H13Cl2NO B12987185 2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B12987185.png)
2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O2. It is a white crystalline solid that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
The synthesis of 2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide typically involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another method involves the reaction of oxalyl chloride (or phosgene) with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an insect growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide involves the inhibition of chitin synthesis in insects. This inhibition disrupts the normal molting process, leading to the death of the insect larvae. The compound targets specific enzymes involved in chitin biosynthesis, thereby hindering the formation of the exoskeleton .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide include:
Diflubenzuron: Another benzoylurea insecticide that inhibits chitin synthesis.
Chlorfluazuron: Similar in structure and function, used as an insect growth regulator.
Hexaflumuron: Also a benzoylurea compound with similar applications in pest control.
The uniqueness of 2-Chloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide lies in its specific molecular structure, which provides distinct physical and chemical properties, making it particularly effective in certain applications.
Properties
Molecular Formula |
C19H13Cl2NO |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)phenyl]benzamide |
InChI |
InChI=1S/C19H13Cl2NO/c20-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23) |
InChI Key |
WJRBQKBGQNHCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


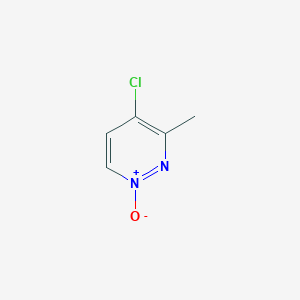
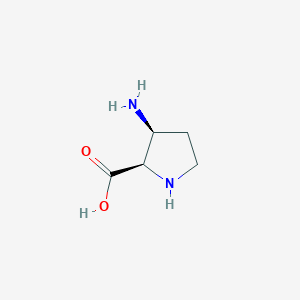


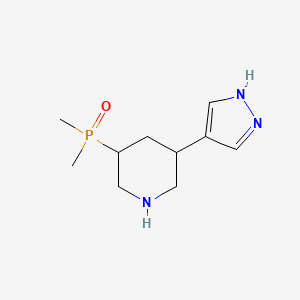
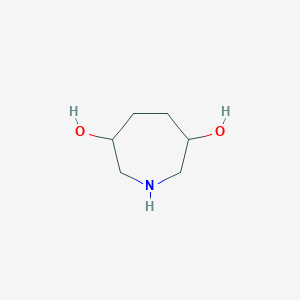
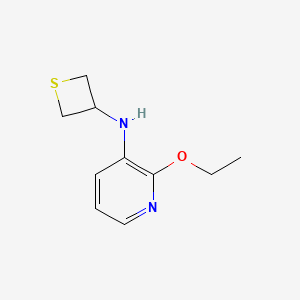
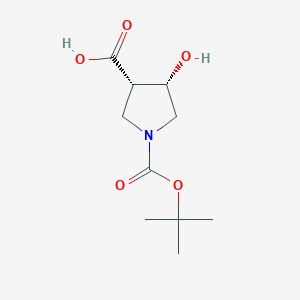

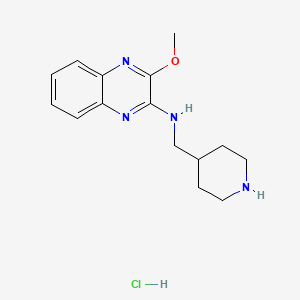
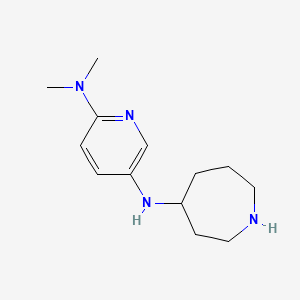
![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)
